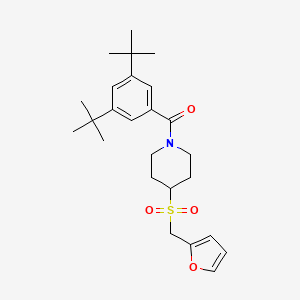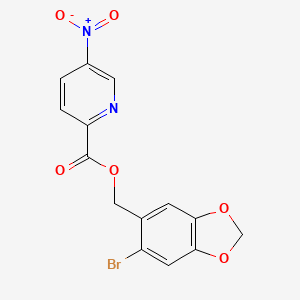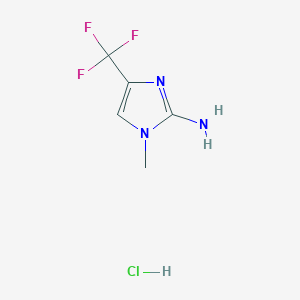
1-Methyl-4-(trifluoromethyl)imidazol-2-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
The molecular weight of 1-methyl-4-(trifluoromethyl)-1H-imidazol-2-amine is 165.12 . The Inchi Code is 1S/C5H6F3N3/c1-11-2-3(5(6,7)8)10-4(11)9/h2H,1H3,(H2,9,10) .Aplicaciones Científicas De Investigación
Imidazole Derivatives in Medical Research
Imidazole derivatives, such as imiquimod, exemplify the therapeutic potential of this chemical class. Imiquimod, a non-nucleoside imidazoquinolinamine, activates the immune system through the localized induction of cytokines. Despite lacking inherent antiviral or antiproliferative activity in vitro, imiquimod stimulates onsite cytokine secretion in vivo, demonstrating immunoregulatory, antiviral, antiproliferative, and antitumor activities. Such immune response modifiers represent innovative topical agents for treating various cutaneous diseases, including genital warts, genital herpes, and basal cell carcinoma, highlighting the medical research applications of imidazole derivatives (Syed, 2001).
Imidazole Derivatives in Corrosion Inhibition
In the petroleum industry, imidazole and its derivatives serve as effective corrosion inhibitors due to their low toxicity and environmental friendliness. These compounds, characterized by a 5-membered heterocyclic ring and a pendant side chain, adsorb onto metal surfaces, offering protection against corrosion. This application underscores the value of imidazole derivatives in industrial research, particularly in enhancing the longevity and reliability of metallic structures in corrosive environments (Sriplai & Sombatmankhong, 2023).
Imidazole Derivatives in Environmental Science
The study of the environmental impact and degradation of chemicals also benefits from research on imidazole derivatives. For example, the degradation products of nitrogen-containing compounds like imidazoles are of significant interest in environmental science. Advanced oxidation processes (AOPs) have been found effective in mineralizing these compounds, which are resistant to conventional degradation. This research area is crucial for developing technologies to mitigate the environmental footprint of nitrogen-containing amino and azo compounds, further illustrating the scientific research applications of imidazole derivatives (Bhat & Gogate, 2021).
Safety and Hazards
Propiedades
IUPAC Name |
1-methyl-4-(trifluoromethyl)imidazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3.ClH/c1-11-2-3(5(6,7)8)10-4(11)9;/h2H,1H3,(H2,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJXVZWQVZEFMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-fluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2846706.png)
![N-(3,4-Dimethylphenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2846707.png)
![6-(4-Hydroxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2846708.png)

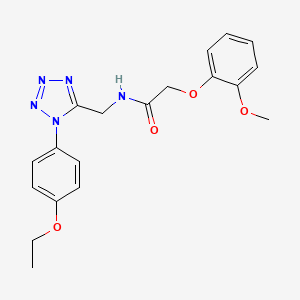
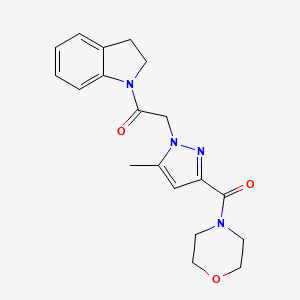

![N-(3-chloro-4-methylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2846714.png)
![Methyl 5-(((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2846715.png)
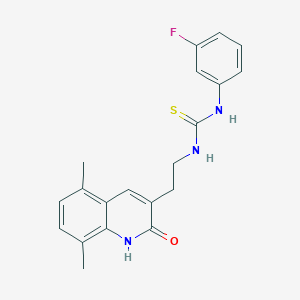
![2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2846722.png)

